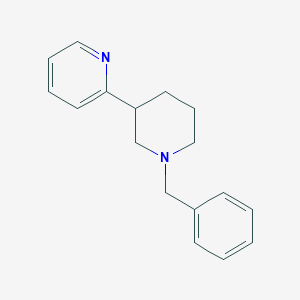

2-(1-Benzylpiperidin-3-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Benzylpiperidin-3-yl)pyridine is a chemical compound with the molecular formula C17H20N2 and a molecular weight of 252.36 g/mol It is characterized by a piperidine ring substituted with a benzyl group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)pyridine typically involves the reaction of 3-pyridylpiperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzylpiperidin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, carboxylic acids, and different substituted benzyl or pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been studied for its potential in the development of new pharmaceuticals, particularly those targeting neurodegenerative diseases. Its structural characteristics suggest that it may interact with key biological targets involved in conditions such as Alzheimer's disease and neuropathic pain.

Neuropharmacological Applications

Research indicates that compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. For instance, derivatives of 2-(1-benzylpiperidin-3-yl)pyridine have been designed to enhance cholinergic signaling by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Case Study: Alzheimer's Disease

A series of multi-target-directed ligands incorporating the benzylpiperidine moiety have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and β-amyloid aggregation. These compounds demonstrated significant neuroprotective effects and potential for treating Alzheimer's disease through dual action on multiple targets .

Neuropathic Pain Management

Recent studies have highlighted the efficacy of certain derivatives in alleviating neuropathic pain. For example, a compound similar to this compound exhibited robust antiallodynic effects in animal models of neuropathic pain, suggesting its potential as a therapeutic agent .

The biological activity of this compound is notable, particularly regarding its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence cholinergic signaling pathways by interacting with acetylcholinesterase and possibly other receptors involved in neuropharmacology.

Wirkmechanismus

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzylpiperidine: Similar structure but lacks the pyridine ring.

3-Pyridylpiperidine: Similar structure but lacks the benzyl group.

2-Benzylpyridine: Similar structure but lacks the piperidine ring.

Uniqueness

2-(1-Benzylpiperidin-3-yl)pyridine is unique due to the presence of both the benzyl and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-(1-Benzylpiperidin-3-yl)pyridine, also known as (R)-2-(1-benzylpiperidin-3-yl)pyridine, is a compound of interest in medicinal chemistry due to its potential neuropharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a pyridine ring, contributing to its unique pharmacological profile. Its molecular formula is C_17H_22N_2, with a molecular weight of approximately 252.35 g/mol. The stereochemistry at the piperidine nitrogen is crucial for its biological activity and interaction with various biological targets.

Research indicates that this compound may interact with several key neurotransmitter systems:

- Cholinergic System : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), enhancing cholinergic signaling pathways. This mechanism is particularly relevant for conditions such as Alzheimer’s disease, where cholinergic deficits are prominent .

- σ1 Receptor Antagonism : In studies focusing on neuropathic pain, derivatives of this compound have shown significant antiallodynic effects through σ1 receptor antagonism. This suggests potential applications in pain management therapies .

Inhibition of Acetylcholinesterase (AChE)

A notable study evaluated the AChE inhibitory activity of various benzylpiperidine derivatives. The compound exhibited competitive inhibition with an IC_50 value in the low micromolar range, indicating its potential as a therapeutic agent for cognitive disorders .

Neuropathic Pain Models

In research focusing on neuropathic pain, derivatives of this compound demonstrated robust antiallodynic effects in capsaicin-induced mechanical allodynia models. These compounds effectively reversed allodynia, highlighting their therapeutic potential .

Comparative Analysis

The biological activity of this compound can be compared to other compounds with similar structures:

Eigenschaften

IUPAC Name |

2-(1-benzylpiperidin-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-7-15(8-3-1)13-19-12-6-9-16(14-19)17-10-4-5-11-18-17/h1-5,7-8,10-11,16H,6,9,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZXCSZUVOWBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.